molecular formula C7H3Br2F3O B1410309 1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene CAS No. 1804515-14-7

1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene

Cat. No.: B1410309
CAS No.: 1804515-14-7
M. Wt: 319.9 g/mol
InChI Key: NVDDPFPEBZENSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene: is an organic compound with the molecular formula C7H3Br2F3O and a molecular weight of 319.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and a difluoromethoxy group attached to a benzene ring, making it a valuable building block in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene can be synthesized through a multi-step process involving the bromination and fluorination of a suitable benzene derivative. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound involves large-scale bromination and fluorination processes, often carried out in specialized reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

  • 1,3-Dibromo-5-fluorobenzene
  • 1,4-Dibromo-2,5-difluorobenzene
  • 1,2-Dibromo-5-difluoromethoxy-3-fluorobenzene

Comparison: 1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene is unique due to the specific positioning of the bromine, fluorine, and difluoromethoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and research.

Properties

IUPAC Name

1,2-dibromo-3-(difluoromethoxy)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-4-1-3(10)2-5(6(4)9)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDDPFPEBZENSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene
Reactant of Route 4
1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene
Reactant of Route 5
1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1,2-Dibromo-3-difluoromethoxy-5-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.